8-Chloro-3-fluoroisoquinoline

Description

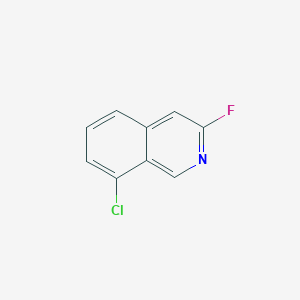

8-Chloro-3-fluoroisoquinoline is a halogenated derivative of the isoquinoline scaffold, featuring a chlorine atom at position 8 and a fluorine atom at position 2. Isoquinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization .

Properties

IUPAC Name |

8-chloro-3-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEUZCLQQGSOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

8-Chloro-3-fluoroisoquinoline has found applications in various scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound exhibits biological activity, making it useful in the development of pharmaceuticals and bioactive compounds.

Medicine: It has potential therapeutic applications, including antibacterial, antiviral, and anticancer properties.

Industry: Its unique properties make it valuable in the production of materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 8-Chloro-3-fluoroisoquinoline exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can include enzyme inhibition, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Electronic Effects

Halogen substituents (Cl, F) and their positions significantly influence electronic properties, lipophilicity, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 8-Chloro-3-fluoroisoquinoline and Analogues

*Calculated based on molecular formula C₉H₅ClFN.

Key Observations:

Substituent Position: this compound’s Cl at C8 and F at C3 create a unique electronic profile. Chlorine, being electron-withdrawing, increases electrophilicity at C8, facilitating nucleophilic substitution reactions. Fluorine at C3 enhances ring stability and lipophilicity . Comparatively, 8-Fluoro-3-methylisoquinoline’s methyl group at C3 increases steric bulk, reducing reactivity but improving metabolic stability .

Halogen Effects: Fluorine’s small atomic radius and high electronegativity improve membrane permeability and bioavailability compared to chlorine . Chlorine at C8 in this compound may enhance binding to hydrophobic enzyme pockets, as seen in chlorinated quinolines like 5-Chloro-8-hydroxyquinoline (a known chelator) .

Functional Groups: Carboxylate esters (e.g., Ethyl 8-fluoroisoquinoline-3-carboxylate) introduce polarity, favoring aqueous solubility and specific target interactions .

Key Insights:

- Antimicrobial Potential: Chlorine and fluorine combinations, as in 5-Chloro-8-fluoro-3-methylisoquinoline, show enhanced activity against resistant bacterial strains due to synergistic halogen effects .

- Anticancer Activity: Fluorine’s role in improving pharmacokinetics (e.g., half-life) is critical, as demonstrated by fluorinated isoquinolines in HepG2 and MCF-7 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.